1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one
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Overview
Description
1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This particular compound is characterized by the presence of a chlorophenyl group and an amino group attached to the thiadiazole ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and thiosemicarbazide.
Cyclization: The reaction between 4-chlorobenzoic acid and thiosemicarbazide leads to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Amination: The thiadiazole-2-thiol is then subjected to amination using appropriate reagents to introduce the amino group.
Acylation: Finally, the amino-thiadiazole derivative is acylated with propan-2-one to yield the target compound
Chemical Reactions Analysis
1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It has shown potential as an anticonvulsant, anti-inflammatory, and anticancer agent in preclinical studies.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, leading to its therapeutic effects.
Receptor Binding: It can bind to specific receptors in the central nervous system, modulating neurotransmitter release and neuronal activity.
DNA Interaction: The compound can intercalate into DNA, disrupting DNA replication and transcription processes, which contributes to its anticancer activity
Comparison with Similar Compounds
1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one can be compared with other similar compounds to highlight its uniqueness:
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound lacks the propan-2-one moiety, which may affect its biological activity and chemical reactivity.
5-(4-Chlorophenyl)-1,3,4-oxadiazole: The oxadiazole ring is isosteric with the thiadiazole ring, but the presence of an oxygen atom instead of sulfur can lead to different chemical properties and biological activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: This compound has an amino group at a different position on the thiadiazole ring, which may influence its interaction with molecular targets
Properties
Molecular Formula |
C11H10ClN3OS |
---|---|
Molecular Weight |
267.74 g/mol |
IUPAC Name |
1-[5-(4-chloroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one |
InChI |
InChI=1S/C11H10ClN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,14,15) |
InChI Key |
VRAZYDKVCRLSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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